

A Comparative Guide to GSK682753A and Other GPR183 Inverse Agonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest						
Compound Name:	GSK682753A					
Cat. No.:	B560489	Get Quote				

This guide provides a detailed comparison of **GSK682753A** with other notable G protein-coupled receptor 183 (GPR183) inverse agonists, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data. GPR183, also known as the Epstein-Barr virus-induced gene 2 (EBI2), is a key regulator of immune cell migration and a promising therapeutic target for a range of inflammatory and autoimmune diseases.

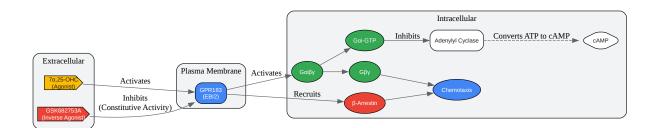
Performance Comparison of GPR183 Inverse Agonists

The following tables summarize the quantitative data on the potency, efficacy, and pharmacokinetic properties of **GSK682753A** and other selected GPR183 inverse agonists.

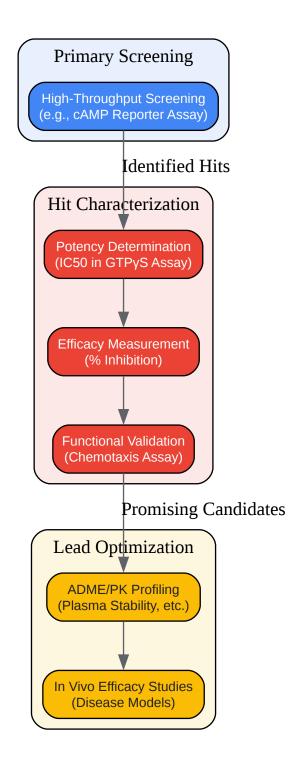
Table 1: In Vitro Potency of GPR183 Inverse Agonists

Compound	Assay Type	Species	IC50	Reference
GSK682753A	cAMP-response element-binding protein (CREB) reporter assay	Human/Murine	2.6 - 53.6 nM	[1]
GTPyS binding assay	Human/Murine	2.6 - 53.6 nM	[1]	
Gαi protein activation (in the presence of 100 nM 7α,25-OHC)	Human	~350 nM	[2]	
NIBR189	Inhibition of human EBI2	Human	11 nM	[3]
Inhibition of mouse EBI2	Murine	16 nM	[3]	
Gαi protein activation (in the presence of 100 nM 7α,25-OHC)	Human	~230 nM	[2]	
ML401	EBI2/GPR183 receptor antagonism	Not Specified	1.03 nM	[3]
Chemotaxis assay	Not Specified	6.24 nM	[4]	_

Table 2: Efficacy and Pharmacokinetic Profile



Compound	Efficacy	Plasma Stability	Key Features	Reference
GSK682753A	75% inhibitory efficacy in GTPyS binding and CREB reporter assays	Poor microsomal and plasma stability	A potent and efficacious inverse agonist, but unsuitable for in vivo studies due to poor stability.	[1][4]
NIBR189	Reduces macrophage infiltration and inflammatory cytokine production in vivo.	Orally bioavailable.	Demonstrates in vivo efficacy in models of viral infections.	[5][6]
ML401	Potent functional antagonist in chemotaxis assays.	Good stability in human and mouse plasma.	A potent antagonist with favorable pharmacokinetic properties for in vivo studies.	[4]


GPR183 Signaling Pathway

GPR183 is primarily coupled to the G α i subunit of heterotrimeric G proteins. Upon activation by its endogenous ligands, such as 7α ,25-dihydroxycholesterol (7α ,25-OHC), GPR183 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, GPR183 signaling can proceed through β -arrestin recruitment, which is involved in receptor desensitization and can mediate G protein-independent signaling pathways. These pathways ultimately regulate immune cell chemotaxis. [7][8]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Ligand modulation of the Epstein-Barr virus-induced seven-transmembrane receptor EBI2: identification of a potent and efficacious inverse agonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response -PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Functional Antagonists of EBI-2 Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. GPR183 antagonism reduces macrophage infiltration in influenza and SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. Oxysterol-EBI2 signaling in immune regulation and viral infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Migration mediated by the oxysterol receptor GPR183 depends on arrestin coupling but not receptor internalization PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to GSK682753A and Other GPR183 Inverse Agonists for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560489#gsk682753a-compared-to-other-gpr183-inverse-agonists]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com